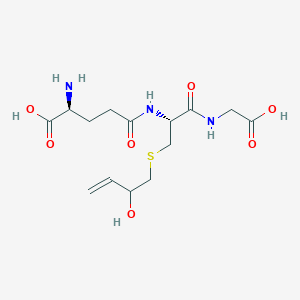

S-(2-Hydroxy-3-buten-1-yl)glutathione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-(2-Hydroxy-3-buten-1-yl)glutathione, also known as this compound, is a useful research compound. Its molecular formula is C14H23N3O7S and its molecular weight is 377.42 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Toxicological Studies

S-(2-Hydroxy-3-buten-1-yl)glutathione serves as a biomarker in toxicological studies, particularly in assessing exposure to butadiene and its metabolites. Research indicates that this compound is formed through the conjugation of glutathione with butadiene monoxide, which is a toxic metabolite of 1,3-butadiene. The detection and quantification of this compound in biological samples can provide insights into the extent of exposure to butadiene and its associated risks.

Case Study: In Vivo Metabolism

In a study involving rats administered with butadiene monoxide, this compound was identified as one of the primary biliary metabolites. The study utilized high-performance liquid chromatography (HPLC) to isolate and quantify this compound, revealing that it constituted a significant portion of the metabolites excreted within a short time frame after administration . This finding underscores its utility as a biomarker for assessing exposure levels.

Genotoxicity Assessment

Research has demonstrated that this compound plays a role in the genotoxicity associated with butadiene exposure. The compound has been shown to form DNA adducts, which are critical for understanding the mechanisms by which butadiene induces mutations and potentially contributes to cancer development.

Case Study: Mutagenicity Testing

In studies using transgenic mice, it was observed that the conjugation of butadiene metabolites with glutathione, including this compound, significantly enhanced mutagenic effects. Specifically, the S-(2-hydroxy-3,4-epoxybutyl)glutathione conjugate was found to be more mutagenic than its parent compound in bacterial mutagenicity assays . This highlights the importance of glutathione conjugation in assessing the genotoxic potential of environmental toxins.

Environmental Monitoring

This compound can also be utilized in environmental monitoring to evaluate the presence and impact of butadiene in various ecosystems. Its detection in biological matrices can indicate pollution levels and help assess the effectiveness of regulatory measures aimed at reducing exposure to hazardous substances.

Application in Air Quality Studies

Research has identified methods for analyzing butadiene and its metabolites in air samples, which can include this compound as part of comprehensive assessments of air quality related to industrial emissions . Such studies are crucial for understanding public health implications and guiding policy decisions regarding air pollution control.

Pharmaceutical Research

There is ongoing research into the potential therapeutic applications of compounds related to glutathione conjugates, including this compound. Given glutathione's role as an antioxidant, derivatives may have implications in developing treatments for oxidative stress-related conditions.

Summary Table: Applications of this compound

化学反应分析

Stability and Tautomerism

Compound I exhibits unique stability due to intramolecular interactions:

-

Sulfurane Tautomer Formation : At equilibrium, I exists in a 1:1 ratio with its sulfurane tautomer (IVB ), where the hydroxyl group is displaced intramolecularly by the sulfur atom. This equilibrium persists across pH 3–9 and is unaffected by temperature (25–50°C) .

Structural Evidence :

-

¹H NMR spectra confirm the coexistence of I and IVB , with no observable conversion to other isomers under neutral or basic conditions .

Rearrangement and Degradation Pathways

Compound I undergoes rearrangement under specific conditions:

| Condition | Product Formed | Yield |

|---|---|---|

| Storage at -20°C (30 weeks) | S-(4-hydroxy-2-buten-1-yl)GSH (III ) | 10–30% |

| Reflux at pH 7.8 + GSH | III | 20% |

| Acidic conditions (pH 2) + GSH | III | 15% |

Mechanism :

The rearrangement involves hydroxyl group migration, forming III , which further equilibrates with a five-membered sulfurane (VIIB ) . Oxidation with H₂O₂ blocks this pathway by converting I into sulfoxides (e.g., V ) or sulfones (VI ) .

Oxidation Reactions

Compound I reacts with peroxides to form oxidized derivatives:

| Oxidizing Agent | Product | Structure |

|---|---|---|

| H₂O₂ | Sulfoxide (V ) | S=O bond at sulfur center |

| Excess H₂O₂ | Sulfone (VI ) | Two S=O bonds |

Biological Relevance :

DNA Adduct Formation and Mutagenicity

Compound I is implicated in the formation of promutagenic DNA adducts:

-

N⁶-(2-Hydroxy-3-buten-1-yl)-2′-deoxyadenosine (N⁶-HB-dA) :

Mutagenic Consequences :

-

N⁶-HB-dA disrupts base stacking and Watson-Crick pairing, leading to frameshift mutations .

-

In vivo rodent studies detect N⁶-HB-dA in lung and liver tissues after 1,3-butadiene exposure .

In Vivo Metabolism and Excretion

Rat studies reveal the following excretion profile for Compound I :

| Butadiene Monoxide Dose (μmol/kg) | Total Excretion (I + II) | I:II Ratio |

|---|---|---|

| 14.3 | 7.6 ± 4.2% | 3:1 |

| 143 | 7.8 ± 3.9% | 3:1 |

| 286 | 8.1 ± 4.5% | 3:1 |

Key Insight :

-

Only ~8% of the administered dose is excreted as glutathione conjugates, suggesting alternative metabolic pathways dominate .

Comparative Reactivity with Analogues

| Property | Compound I | Compound II |

|---|---|---|

| Stability | Forms sulfurane tautomer | No tautomerism observed |

| Rearrangement | Converts to III under acid | Stable under similar conditions |

| DNA Interaction | Forms N⁶-HB-dA adducts | No direct adducts reported |

属性

CAS 编号 |

133872-48-7 |

|---|---|

分子式 |

C14H23N3O7S |

分子量 |

377.42 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxybut-3-enylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H23N3O7S/c1-2-8(18)6-25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |

InChI 键 |

DJDZSKKPHYBDRV-AGROOBSYSA-N |

SMILES |

C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

手性 SMILES |

C=CC(CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

规范 SMILES |

C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

序列 |

XXG |

同义词 |

2-HBG S-(2-hydroxy-3-buten-1-yl)glutathione |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。